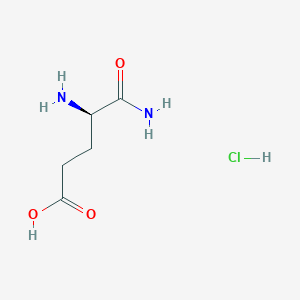
4-(3-Fluoro-4-fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Fluoro-4-fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazole derivative that has been synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 4-(3-Fluoro-4-fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole is not fully understood. However, it has been proposed that this compound exerts its anticancer and antimicrobial activities by inhibiting specific enzymes or proteins that are essential for the growth and survival of cancer cells and microorganisms. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-Fluoro-4-fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and possess antioxidant properties. However, further studies are needed to evaluate the toxicity and pharmacokinetics of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(3-Fluoro-4-fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole in lab experiments is its potential to inhibit the growth of cancer cells and microorganisms. This makes it a promising candidate for the development of new anticancer and antimicrobial agents. However, one of the limitations of using this compound in lab experiments is its potential toxicity and the need for further studies to evaluate its safety and pharmacokinetics.
Zukünftige Richtungen
There are various future directions for the research on 4-(3-Fluoro-4-fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole. Some of them include:
1. Synthesis of new derivatives of 4-(3-Fluoro-4-fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole with improved anticancer and antimicrobial activities.
2. Evaluation of the toxicity and pharmacokinetics of 4-(3-Fluoro-4-fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole in animal models.
3. Development of new materials using 4-(3-Fluoro-4-fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole as a building block.
4. Evaluation of the potential use of 4-(3-Fluoro-4-fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole as a pesticide in agriculture.
Conclusion:
4-(3-Fluoro-4-fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole is a thiazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further studies are needed to evaluate the toxicity and pharmacokinetics of this compound and to develop new derivatives with improved activities.
Synthesemethoden
The synthesis of 4-(3-Fluoro-4-fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole has been described in the literature. It involves the reaction of 2-methyl-4-phenylthiazole-5-carboxylic acid with thionyl chloride followed by the reaction with 3-fluoro-4-(sulfonyloxy)aniline. The resulting product is then treated with sodium hydroxide to obtain 4-(3-Fluoro-4-fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole. The purity of the synthesized compound can be checked using various techniques such as HPLC, NMR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4-(3-Fluoro-4-fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has been evaluated for its anticancer and antimicrobial activities. It has been shown to inhibit the growth of various cancer cell lines and to possess antibacterial and antifungal properties. In materials science, this compound has been used as a building block for the synthesis of various functional materials such as liquid crystals and fluorescent dyes. In agriculture, this compound has been evaluated for its potential use as a pesticide.
Eigenschaften
IUPAC Name |
4-(3-fluoro-4-fluorosulfonyloxyphenyl)-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO3S2/c1-6-13-9(5-17-6)7-2-3-10(8(11)4-7)16-18(12,14)15/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEPPYSAZGLLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=C(C=C2)OS(=O)(=O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-chlorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2760210.png)


![2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline](/img/structure/B2760217.png)

![Imidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B2760220.png)
![4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B2760221.png)



![1-{1-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2760226.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2760227.png)
![2-{[(4-Fluoro-3-nitrophenyl)amino]methyl}phenol](/img/structure/B2760230.png)
